molecular formula C22H23N3OS B4143492 N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA

N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA

Cat. No.: B4143492
M. Wt: 377.5 g/mol
InChI Key: QTZAOYRSCIBOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methoxyphenyl)amino]phenyl}-N’-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methoxyphenyl)amino]phenyl}-N’-(2-phenylethyl)thiourea typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methoxyphenyl)amino]phenyl}-N’-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux.

    Substitution: Nitric acid, bromine; room temperature to mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(4-methoxyphenyl)amino]phenyl}-N’-(2-phenylethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-methoxyphenyl)amino]phenyl}-N’-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)thiourea
  • N-(2-phenylethyl)thiourea
  • N,N’-diphenylthiourea

Uniqueness

N-{4-[(4-methoxyphenyl)amino]phenyl}-N’-(2-phenylethyl)thiourea is unique due to the presence of both 4-methoxyphenyl and 2-phenylethyl groups, which confer distinct chemical and biological properties. This structural combination enhances its potential for diverse applications compared to other thiourea derivatives.

Properties

IUPAC Name

1-[4-(4-methoxyanilino)phenyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-26-21-13-11-19(12-14-21)24-18-7-9-20(10-8-18)25-22(27)23-16-15-17-5-3-2-4-6-17/h2-14,24H,15-16H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZAOYRSCIBOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA
Reactant of Route 2
Reactant of Route 2
N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA
Reactant of Route 6
Reactant of Route 6
N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.